molecular formula C11H10F4N2O B1435973 3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one CAS No. 1823194-65-5

3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one

Cat. No. B1435973
CAS RN: 1823194-65-5
M. Wt: 262.2 g/mol
InChI Key: BODYETRCZHXWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one, also known as DMAP-TFMP, is a recently developed chemical compound that has been used in a variety of scientific research applications. This compound has been found to possess a variety of unique chemical and physical properties, making it an ideal choice for a range of applications.

Scientific Research Applications

  • Synthesis of Nilotinib : This compound is used as an intermediate in the synthesis of Nilotinib, a highly selective inhibitor of tyrosine kinase. The synthesis involves a series of reactions starting with 3-acetylpyridine and leads to the production of Nilotinib with an overall yield of 39.4% (Yu Yankun et al., 2011).

  • Nucleophilic Reactions with Vinyl and Aromatic Halides : The compound reacts with hexachlorocyclopentadiene to produce two products, which are used to understand the electrochemistry of these compounds (A. S. Koch et al., 1993).

  • Formation of Trifluoromethyl-substituted Azaheterocycles : This compound serves as an efficient precursor for synthesizing trifluoromethyl-substituted azaheterocycles. It's an essential area of research for developing compounds with potential pharmaceutical applications (Andrey P. Mityuk et al., 2020).

  • Antileukemia Activity : Research has shown its potential in synthesizing compounds with antileukemia activity, particularly in derivatives with thiosemicarbazide groups (A. Popuşoi et al., 2014).

  • In Vitro Optimization of Antiobesity Agents : This compound has been used in the development and optimization of analogues of A-331440, a potential antiobesity agent, particularly in improving their genotoxicity profiles (A. Hancock et al., 2004).

  • Quantum Chemistry Studies : Quantum chemistry methods have been applied to study the chemical reactivity of compounds like this one, especially in understanding the global and local reactivity of the molecules (B. Konaté et al., 2021).

  • Antimicrobial and Anticancer Activity : Novel fused pyrimidine derivatives possessing a trifluoromethyl moiety, synthesized using this compound, have shown significant antimicrobial and anticancer activity (A. S. Al-Bogami et al., 2018).

  • UV/Vis and Fluorescence Studies for Metal Ion Detection : The compound has been used in synthesizing chemical probes for the selective and sensitive detection of metal ions, such as Zn2+, in living cells (K. Balakrishna et al., 2018).

properties

IUPAC Name

3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4N2O/c1-17(2)4-3-9(18)10-8(12)5-7(6-16-10)11(13,14)15/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODYETRCZHXWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=C(C=N1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one
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3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one
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3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one

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